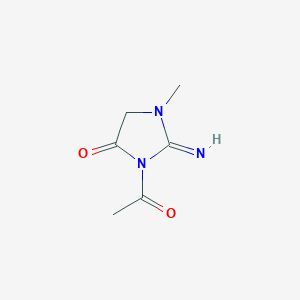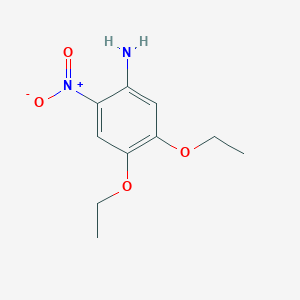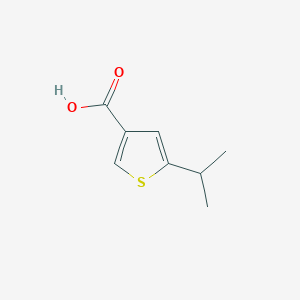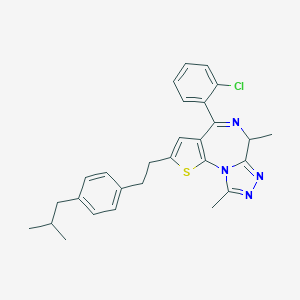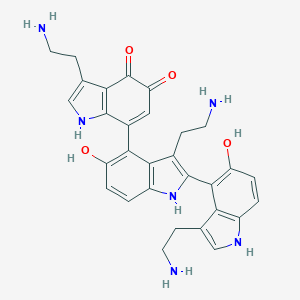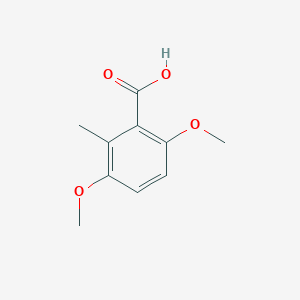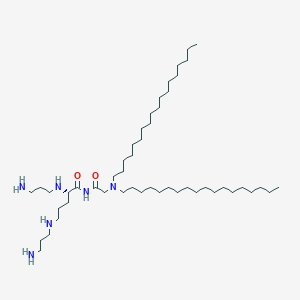
Transfectam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Transfectam is a popular transfection reagent used in molecular biology for delivering foreign DNA or RNA into cells. Transfection is the process of introducing genetic material into cells, and it plays a crucial role in various fields of research, including gene therapy, cancer research, and drug discovery. Transfectam is a widely used transfection reagent because of its high efficiency and low toxicity.
Mecanismo De Acción
Transfectam works by forming a stable complex with the DNA or RNA molecules, which can be easily taken up by the cells. Once inside the cells, the DNA or RNA molecules are released from the complex and integrated into the host genome. The integrated DNA or RNA molecules can then be transcribed and translated into proteins, leading to the desired biological effect.
Biochemical and Physiological Effects:
Transfectam has been shown to have low toxicity and high efficiency in delivering foreign DNA or RNA into cells. However, it can also have some biochemical and physiological effects on the cells. For example, Transfectam can induce an immune response in the cells, leading to the production of cytokines and chemokines. It can also cause changes in the expression of certain genes and proteins, which can affect cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Transfectam has several advantages over other transfection reagents. It has high efficiency and low toxicity, making it ideal for delivering foreign DNA or RNA into cells. It is also easy to use and can be used with a variety of cell types. However, there are also some limitations to using Transfectam. It can be expensive compared to other transfection reagents, and it may not work well with certain cell types or types of DNA or RNA molecules.
Direcciones Futuras
For the use of Transfectam include improving its efficiency, developing new methods for delivering genetic material into cells, and studying its long-term effects on cells.
Métodos De Síntesis
Transfectam is synthesized by combining cationic lipids, such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) or DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium bromide), with neutral lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). The cationic lipids interact with the negatively charged DNA or RNA molecules, forming a stable complex that can be easily taken up by the cells.
Aplicaciones Científicas De Investigación
Transfectam is widely used in scientific research for delivering foreign DNA or RNA into cells. This technique is essential for studying gene function, signal transduction, and protein expression. Transfectam has been used in various fields of research, including gene therapy, cancer research, and drug discovery. In gene therapy, Transfectam is used to deliver therapeutic genes to treat genetic disorders. In cancer research, Transfectam is used to study the role of specific genes in cancer development and progression. In drug discovery, Transfectam is used to screen potential drug candidates by delivering the target gene into cells and observing the effects on protein expression.
Propiedades
Número CAS |
124050-77-7 |
|---|---|
Nombre del producto |
Transfectam |
Fórmula molecular |
C49H102N6O2 |
Peso molecular |
807.4 g/mol |
Nombre IUPAC |
(2S)-2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide |
InChI |
InChI=1S/C49H102N6O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-55(45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-48(56)54-49(57)47(53-43-37-40-51)38-35-41-52-42-36-39-50/h47,52-53H,3-46,50-51H2,1-2H3,(H,54,56,57)/t47-/m0/s1 |
Clave InChI |
OPCHFPHZPIURNA-MFERNQICSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)[C@H](CCCNCCCN)NCCCN |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)C(CCCNCCCN)NCCCN |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)C(CCCNCCCN)NCCCN |
Sinónimos |
1-DOGS dioctadecylamidoglycylspermine Transfectam |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



